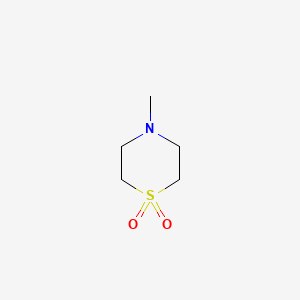

4-Methylthiomorpholine 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84240. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-6-2-4-9(7,8)5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZCOWMSBOJCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCS(=O)(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179992 | |

| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25343-91-3 | |

| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25343-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylthiomorpholine-1,1-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiomorpholine, 4-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylthiomorpholine 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methylthiomorpholine 1,1-dioxide

Introduction: The Physicochemical Blueprint of a Molecule

In the landscape of modern drug discovery and development, a molecule's success is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent, ultimately influencing its efficacy and safety. A comprehensive understanding of properties such as solubility, lipophilicity, and ionization state is not merely academic; it is a critical prerequisite for rational drug design, enabling researchers to predict a compound's behavior in biological systems and to mitigate developmental attrition. This guide provides a detailed examination of the core physicochemical properties of 4-Methylthiomorpholine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry, framed within the practical context of its determination and its impact on pharmaceutical development.

Molecular Profile: this compound

This compound belongs to the class of cyclic sulfones, which are recognized as important structural motifs in medicinal chemistry due to their metabolic stability and ability to act as hydrogen bond acceptors. The sulfone group's strong electron-withdrawing nature and the cyclic structure impart specific chemical characteristics that are pivotal to its function.

-

Chemical Name: this compound

-

CAS Number: 25343-91-3[1]

-

Molecular Formula: C₅H₁₁NO₂S

-

Molecular Weight: 149.21 g/mol

-

Chemical Structure:

Core Physicochemical Properties: A Detailed Examination

While extensive experimental data for this compound is not publicly aggregated, we can infer its properties based on its structure and the well-characterized parent compound, Thiomorpholine 1,1-dioxide (CAS: 39093-93-1).[2][3] The addition of a methyl group to the nitrogen atom is a common strategy in medicinal chemistry, and its effects on physicochemical properties are a subject of considerable study.[4][5]

Aqueous Solubility

Significance in Drug Development: Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed from the gastrointestinal tract and to be distributed throughout the body. Poor solubility can lead to low and variable bioavailability, hindering the development of oral dosage forms.

Expert Analysis and Predicted Properties: The parent compound, Thiomorpholine 1,1-dioxide, is a polar molecule and is expected to have moderate to good aqueous solubility. The introduction of a methyl group to form this compound has competing effects. While the methyl group itself is lipophilic, which would tend to decrease aqueous solubility, the N-methylation of cyclic amines can disrupt crystal lattice packing and, in some cases, alter the hydration of the molecule in a way that can influence solubility. Studies on the N-methylation of sulfonamides suggest that this modification generally leads to a decrease in solubility and an increase in lipophilicity.[4] Therefore, it is predicted that this compound will have slightly lower aqueous solubility than its parent compound.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[6][7]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[8]

-

Precipitate Detection: The amount of precipitate is measured. This can be done by:

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Diagram: Kinetic Solubility Assay Workflow

Sources

- 1. 39093-93-1|Thiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]

- 2. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 4. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. enamine.net [enamine.net]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to Thiomorpholine and 4-Methylthiomorpholine 1,1-dioxide: A Comparative Analysis for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparative analysis of thiomorpholine and its derivative, 4-methylthiomorpholine 1,1-dioxide, for researchers, scientists, and drug development professionals. While both molecules share the same heterocyclic core, the strategic modifications of N-methylation and S,S-dioxidation in this compound dramatically alter its physicochemical properties, reactivity, and, consequently, its potential applications in medicinal chemistry. This guide delves into these key differences, offering insights into their synthesis, reactivity, and pharmacological profiles to inform rational drug design and scaffold selection.

Introduction to the Thiomorpholine Scaffold

The Thiomorpholine Moiety: A Privileged Structure in Drug Discovery

The thiomorpholine ring system is a saturated six-membered heterocycle containing both a nitrogen and a sulfur atom.[1][2] It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds.[3] Its non-aromatic, flexible nature allows it to adopt various conformations, enabling it to interact favorably with a multitude of biological targets.[4] Furthermore, the presence of both a secondary amine and a thioether provides handles for synthetic modification, allowing for the fine-tuning of a molecule's properties.[1] The thiomorpholine moiety has been incorporated into active pharmaceutical ingredients (APIs) with diverse pharmacological activities, including antimalarial, antibiotic, antioxidant, and hypolipidemic effects.[3]

Introduction to Thiomorpholine and its Derivative, this compound

Thiomorpholine is the parent compound of this family, a colorless liquid with a piperidine-like odor.[5] It serves as a versatile building block in organic synthesis.[6] Its secondary amine is nucleophilic and readily undergoes reactions such as alkylation and acylation, while the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone.[7]

This compound is a derivative of thiomorpholine where the nitrogen atom is methylated, and the sulfur atom is oxidized to a sulfone. These two modifications have a profound impact on the molecule's properties. The N-methylation removes the hydrogen bond donor capability and increases steric bulk around the nitrogen, while the sulfone group is a strong electron-withdrawing group that is also a hydrogen bond acceptor.[8][9] This guide will explore the nuanced differences these changes impart.

Structural and Physicochemical Properties: A Comparative Analysis

Thiomorpholine

-

3.1.1 Chemical Structure and Conformation Thiomorpholine exists in a chair conformation, similar to cyclohexane. The presence of the heteroatoms allows for ring inversion, and substituents on the nitrogen can adopt either an axial or equatorial position.[10]

-

3.1.2 Physicochemical Properties The secondary amine in thiomorpholine imparts basicity to the molecule. The thioether is relatively non-polar. These features contribute to its solubility in a range of organic solvents and its miscibility with water.[11]

This compound

-

3.2.1 Chemical Structure and the Impact of N-Methylation and S,S-Dioxidation The introduction of a methyl group on the nitrogen atom makes it a tertiary amine. The oxidation of the sulfur to a sulfone (S,S-dioxide) introduces a tetrahedral geometry at the sulfur atom and two oxygen atoms that are strong hydrogen bond acceptors.[8] This sulfone group significantly increases the polarity of that region of the molecule.

-

3.2.2 Predicted Physicochemical Properties The N-methylation and S,S-dioxidation significantly alter the physicochemical properties of the thiomorpholine scaffold.

| Property | Thiomorpholine | This compound | Rationale for Difference |

| Molecular Weight | 103.19 g/mol [2] | 149.21 g/mol | Addition of a methyl group and two oxygen atoms. |

| pKa (of conjugate acid) | ~8.4[2] | Predicted to be lower | The electron-withdrawing sulfone group reduces the basicity of the nitrogen atom. |

| LogP | 0.2[2] | Predicted to be lower | The highly polar sulfone group increases hydrophilicity. |

| Hydrogen Bond Donors | 1 | 0 | The secondary amine is replaced by a tertiary amine. |

| Hydrogen Bond Acceptors | 1 (N) | 3 (N, 2xO) | The two oxygen atoms of the sulfone group are strong hydrogen bond acceptors. |

| Appearance | Colorless liquid[5] | White to off-white solid[8] | Increased molecular weight and polarity lead to a higher melting point. |

Key Differences and their Implications for Drug Design

-

3.3.1 Basicity and pKa The most significant electronic difference is the reduced basicity of the nitrogen in this compound. The strong electron-withdrawing effect of the sulfone group pulls electron density away from the nitrogen, making its lone pair less available for protonation. This is a critical consideration in drug design, as the ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding.

-

3.3.2 Polarity, Solubility, and Lipophilicity The sulfone group in this compound dramatically increases the polarity of the molecule. This generally leads to increased aqueous solubility and reduced lipophilicity (LogP) compared to thiomorpholine. This property can be leveraged to improve the pharmacokinetic profile of a drug candidate.

-

3.3.3 Hydrogen Bonding Potential Thiomorpholine can act as both a hydrogen bond donor and acceptor. In contrast, this compound is only a hydrogen bond acceptor. This change in hydrogen bonding capability can have a profound impact on how a molecule interacts with its biological target. The two oxygen atoms of the sulfone are excellent hydrogen bond acceptors, which can lead to strong interactions with target proteins.[12]

-

3.3.4 Conformational Rigidity The bulky sulfone group can introduce a degree of conformational rigidity to the ring system compared to the more flexible thioether in thiomorpholine. This can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Synthesis and Reactivity

Synthesis of Thiomorpholine

-

4.1.1 Established Synthetic Routes Several methods for the synthesis of thiomorpholine have been reported. A common approach involves the reaction of di(2-chloroethyl)amine with a sulfide source. Another route is the cyclization of 2-(2-aminoethylthio)ethanol.[3]

A common synthetic route to thiomorpholine. -

4.1.2 Featured Protocol: Continuous Flow Synthesis A modern and efficient method for the synthesis of thiomorpholine utilizes a telescoped photochemical thiol-ene reaction and cyclization in a continuous flow system. This approach offers advantages in terms of safety, scalability, and reaction efficiency.

Step 1: Photochemical Thiol-Ene Reaction

-

Prepare a solution of cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) in a suitable solvent (e.g., methanol).

-

Introduce this solution and vinyl chloride gas into a continuous flow reactor equipped with a light source (e.g., UV-LED).

-

The photochemical reaction yields the 2-((2-aminoethyl)thio)ethyl chloride intermediate.

Step 2: Base-Mediated Cyclization

-

The output from the first reactor is directly mixed with a stream of a suitable base (e.g., triethylamine) in a heated flow reactor.

-

The base promotes the intramolecular cyclization to form thiomorpholine.

-

The product stream is then collected for purification.

-

Synthesis of this compound

-

4.2.1 A Plausible Two-Step Synthetic Pathway The synthesis of this compound can be readily achieved from thiomorpholine in a two-step process: N-methylation followed by oxidation of the sulfur. The order of these steps can potentially be reversed.

Plausible synthetic pathway to the target molecule. -

4.2.2 Experimental Protocol: A Representative Synthesis

Step 1: N-Methylation of Thiomorpholine

-

To a solution of thiomorpholine (1.0 eq.) in a suitable solvent such as methanol or acetonitrile, add a mild base like potassium carbonate (1.5 eq.).

-

Add a methylating agent, for example, methyl iodide or dimethyl sulfate (1.1 eq.), dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS.

-

Work up the reaction by filtering the solid and removing the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield 4-methylthiomorpholine.

Step 2: Oxidation of 4-Methylthiomorpholine

-

Dissolve 4-methylthiomorpholine (1.0 eq.) in a suitable solvent, such as dichloromethane or methanol.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) or hydrogen peroxide, portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a reducing agent like sodium thiosulfate solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Comparative Reactivity

-

4.3.1 N-Alkylation and N-Arylation of Thiomorpholine The secondary amine of thiomorpholine is a good nucleophile and readily participates in N-alkylation and N-arylation reactions, providing a convenient handle for introducing various substituents at the 4-position.[10]

-

4.3.2 Oxidation of the Sulfur Atom in Thiomorpholine The sulfur atom in thiomorpholine can be selectively oxidized to the sulfoxide (thiomorpholine 1-oxide) or the sulfone (thiomorpholine 1,1-dioxide) using common oxidizing agents. The choice of oxidant and reaction conditions determines the final oxidation state.[7]

-

4.3.3 Reactivity of this compound: The Influence of the Sulfone Group The sulfone group is chemically robust and generally unreactive under typical physiological conditions. Its strong electron-withdrawing nature deactivates the adjacent methylene groups towards oxidation. The tertiary amine can still undergo reactions such as N-oxide formation.

Role in Medicinal Chemistry and Drug Development

Thiomorpholine as a Bioactive Scaffold

-

5.1.1 Examples of Thiomorpholine-containing Drugs and Clinical Candidates A prominent example is Sutezolid , an oxazolidinone antibiotic that is a structural analog of Linezolid and has been investigated for the treatment of tuberculosis. The replacement of the morpholine ring in Linezolid with a thiomorpholine ring in Sutezolid demonstrates the utility of this scaffold in modulating the properties of a drug.[9]

-

5.1.2 Diverse Biological Activities Thiomorpholine derivatives have demonstrated a wide range of biological activities, including:

-

Antimicrobial: As seen with Sutezolid.[9]

-

Antioxidant and Hypolipidemic: Certain N-substituted thiomorpholines have shown potential in reducing oxidative stress and lowering lipid levels.[3]

-

Anticancer: Various thiomorpholine-containing compounds have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[3]

-

This compound in Drug Design

-

5.2.1 The Sulfone Group as a Bioisostere and its Impact on Pharmacokinetics The thiomorpholine 1,1-dioxide moiety is often used as a bioisosteric replacement for other groups in drug design. The sulfone group can mimic the hydrogen bonding pattern of other functional groups while offering improved metabolic stability and solubility.[12] The increased polarity can be beneficial for tailoring the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

-

5.2.2 Emerging Applications and Biological Activities Derivatives of thiomorpholine 1,1-dioxide have shown promise in several therapeutic areas:

-

Anticancer: The sulfone group can participate in crucial hydrogen bonding interactions with kinase hinge regions, making this scaffold attractive for the design of kinase inhibitors.[13]

-

Enzyme Inhibition: Thiomorpholine 1,1-dioxide derivatives have been investigated as inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[13]

-

Antimicrobial: The thiomorpholine S,S-dioxide scaffold has been incorporated into novel oxazolidinone antibiotics.[3]

-

Comparative Analysis of their Pharmacological Profiles

The choice between a thiomorpholine and a this compound scaffold in a drug discovery program will be dictated by the specific requirements of the biological target and the desired pharmacokinetic profile.

-

Thiomorpholine is a good choice when a basic nitrogen is required for target interaction or to ensure adequate solubility of the hydrochloride salt. The thioether provides a lipophilic character that can be important for membrane permeability.

-

This compound is advantageous when a non-basic, polar, and metabolically stable scaffold is needed. The sulfone's strong hydrogen bond accepting capability can be exploited to achieve high-affinity binding to the target. The N-methyl group can provide additional steric interactions and block metabolic N-dealkylation.

Conclusion: Strategic Application in Drug Discovery

Thiomorpholine and this compound are not merely structural variants but represent distinct tools in the medicinal chemist's toolbox. The fundamental differences in their basicity, polarity, and hydrogen bonding potential, arising from N-methylation and S,S-dioxidation, offer a strategic advantage in the rational design of new therapeutic agents. Understanding these core differences allows for the informed selection of the appropriate scaffold to address specific challenges in drug development, from optimizing target engagement to fine-tuning pharmacokinetic properties. As the demand for novel and improved therapeutics continues to grow, the versatile thiomorpholine scaffold and its derivatives are poised to remain at the forefront of medicinal chemistry innovation.

References

-

Asirvatham, S., & Murugesan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Wikipedia. (2023). N-Methylmorpholine N-oxide. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-442. [Link]

-

Wikipedia. (2023). Thiomorpholine. Retrieved from [Link]

-

Asirvatham, S., & Murugesan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Chem-Impex. (n.d.). 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

TUODA INDUSTRY LIMITED. (n.d.). 4-methylmorpholine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine. Retrieved from [Link]

-

Chem-Impex. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

Pospíšil, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1795. [Link]

-

Cichero, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2223-2236. [Link]

-

Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

-

Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. asianpubs.org [asianpubs.org]

- 3. jchemrev.com [jchemrev.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. jchemrev.com [jchemrev.com]

- 10. mdpi.com [mdpi.com]

- 11. Thiomorpholine, 4-phenyl-, 1,1-dioxide | C10H13NO2S | CID 87241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of Thiomorpholine 1,1-Dioxides: A Privileged Scaffold in Modern Drug Discovery

Abstract

The thiomorpholine 1,1-dioxide core has solidified its position as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including enhanced metabolic stability and polarity conferred by the sulfone group, make it a highly attractive framework for the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the diverse biological activities associated with substituted thiomorpholine 1,1-dioxides, delving into their synthesis, mechanisms of action, and therapeutic potential across various disease areas, with a particular focus on oncology, inflammation, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Introduction: The Thiomorpholine 1,1-Dioxide Scaffold

Thiomorpholine 1,1-dioxide is a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, with the sulfur atom oxidized to a sulfone.[2] This structural feature is key to its utility in drug design, as the sulfone group can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions with biological targets.[3] The stability of this ring system and the ease with which it can be substituted allow for the creation of large, diverse libraries of compounds for biological screening.[4]

This guide will navigate the synthetic pathways to this core, explore its multifaceted biological activities with supporting data, and provide detailed experimental protocols for its synthesis and evaluation.

Synthetic Strategies for Thiomorpholine 1,1-Dioxides

The construction of the thiomorpholine 1,1-dioxide core is a critical first step in the exploration of its biological potential. Several synthetic routes have been established, with the oxidation of the parent thiomorpholine ring being a common and efficient method.[1][4]

A generalized synthetic workflow is depicted below:

Caption: General synthetic workflow for thiomorpholine 1,1-dioxide derivatives.[1]

Experimental Protocol: Synthesis of Thiomorpholine 1,1-Dioxide

This protocol describes a representative synthesis via the oxidation of thiomorpholine.

Materials:

-

Thiomorpholine

-

Potassium permanganate (KMnO₄)[5]

-

Hydrochloric acid (HCl)[3]

-

Appropriate solvents (e.g., water, acetone)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, thermometer, filtration apparatus)

Procedure:

-

Protection of the Amino Group (if necessary): For certain synthetic strategies, the nitrogen of the thiomorpholine ring may be protected. This can be achieved by reacting thiomorpholine with a suitable protecting agent, such as a tert-butoxycarbonyl (Boc) group, in the presence of a base.[6]

-

Oxidation:

-

Dissolve the thiomorpholine (or its N-protected derivative) in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in divided portions to the cooled solution, ensuring the temperature is maintained below a certain threshold (e.g., 10°C) to control the exothermic reaction.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench any excess oxidizing agent.

-

Filter the reaction mixture to remove any solid byproducts.

-

Extract the aqueous layer with a suitable organic solvent.

-

Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

-

-

Deprotection (if necessary): If an N-protected thiomorpholine was used, the protecting group is removed. For a Boc group, this is typically achieved by treatment with a strong acid, such as hydrochloric acid, to yield the thiomorpholine 1,1-dioxide hydrochloride salt.[3][6]

Diverse Biological Activities of Substituted Thiomorpholine 1,1-Dioxides

The thiomorpholine 1,1-dioxide scaffold has been incorporated into a wide range of molecules exhibiting significant biological activities.[1][7]

Anticancer Activity

Derivatives of thiomorpholine 1,1-dioxide have shown considerable promise as anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[1]

Mechanism of Action:

-

PI3K/Akt/mTOR Pathway Inhibition: A key mechanism underlying the anticancer effects of these compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.[1]

-

Induction of Apoptosis: Certain derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases.[1]

-

Inhibition of Protein Synthesis and DNA Replication: Thiomorpholine 1,1-dioxide has been reported to inhibit tumor growth by interfering with protein synthesis and DNA replication.[3][8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine 1,1-dioxide derivatives.[1]

Quantitative Data:

The in vitro anticancer activity of selected thiomorpholine 1,1-dioxide derivatives is often reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolyl thiomorpholine 10c | A549 (Lung) | 10.1 | [9] |

| Thiazolyl thiomorpholine 10c | HeLa (Cervical) | 30.0 | [9] |

| Triazole Hybrid 6b | MCF-7 (Breast) | Potent Activity | |

| Triazole Hybrid 6g | HeLa (Cervical) | Potent Activity | |

| Triazole Hybrid 6i | HEK293 (Kidney) | Potent Activity |

Anti-inflammatory and Analgesic Activity

Thiomorpholine 1,1-dioxide derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.[8][10]

Mechanism of Action:

-

Inhibition of TLR4 Signaling: The anti-inflammatory properties may be attributed to the inhibition of Toll-like receptor 4 (TLR4) signaling pathways.[8]

-

COX-2 Inhibition: The morpholine scaffold, a close structural analog, has been shown to enhance the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[7][11]

Antimicrobial Activity

The thiomorpholine 1,1-dioxide scaffold has been incorporated into molecules with activity against a range of bacterial and fungal pathogens.[1] For instance, modifications of the antibiotic linezolid, where the morpholine ring is replaced by a thiomorpholine S,S-dioxide, have shown potent antibacterial activity.[7]

Neuroprotective Effects

Certain derivatives, such as 4-(2-aminoethyl)thiomorpholine 1,1-dioxide, are being explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.[12] While the precise mechanisms are still under investigation, the anti-inflammatory and antioxidant properties of related compounds suggest potential avenues for neuroprotection.[11][13]

Enzyme Inhibition

The thiomorpholine 1,1-dioxide moiety is a versatile component in the design of enzyme inhibitors.[1][7] The sulfone group can form strong interactions with the active sites of enzymes, leading to their inhibition.[3]

Structure-Activity Relationships (SAR)

Preliminary SAR studies suggest that the nature and position of substituents on the thiomorpholine 1,1-dioxide ring significantly influence biological activity. For example, in a series of N-azole substituted derivatives, a methyl-substituted oxazolyl thiomorpholine dioxide showed potent radical scavenging activity, while a chloro-substituted thiazolyl thiomorpholine was a lead molecule for cytotoxic activity.[9] Further detailed SAR studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.

Future Directions and Conclusion

The thiomorpholine 1,1-dioxide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscore its significance in medicinal chemistry.[1] Future research should focus on:

-

Elucidation of Detailed Mechanisms of Action: While some signaling pathways have been identified, a deeper understanding of the molecular targets of these compounds is needed.

-

Comprehensive SAR Studies: Systematic exploration of the chemical space around the thiomorpholine 1,1-dioxide core will be critical for the development of next-generation drug candidates with improved efficacy and safety profiles.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their therapeutic potential and drug-like properties.

References

- The Diverse Biological Landscape of Thiomorpholine 1,1-Dioxide Derivatives: An In-depth Technical Guide. Benchchem.

- Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493. Biosynth.

- Thiomorpholine-1,1-dioxide 39093-93-1 wiki. Guidechem.

- Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applic

- Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents. Sci-Hub.

- Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6. Benchchem.

- THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis. ChemicalBook.

- 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. Chem-Impex.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

- CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and ...

- Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine deriv

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

- (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

- Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228. PubChem.

- Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. [Source Name not available].

- Thiomorpholine 1,1-dioxide. Chem-Impex.

- Thiomorpholine 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 12324096. PubChem.

- Thiomorpholine 1,1-dioxide | 39093-93-1. Sigma-Aldrich.

- Thiomorpholine 1,1-Dioxide | 39093-93-1. Tokyo Chemical Industry (India) Pvt. Ltd..

- Thiomorpholine 1,1-dioxide | CAS 39093-93-1. SCBT.

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide - Google Patents [patents.google.com]

- 6. THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. jchemrev.com [jchemrev.com]

- 8. biosynth.com [biosynth.com]

- 9. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. jchemrev.com [jchemrev.com]

- 12. chemimpex.com [chemimpex.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Methylthiomorpholine 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylthiomorpholine 1,1-dioxide (CAS No: 25343-91-3), a heterocyclic compound of growing interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and current and potential applications. Rooted in the principles of scientific integrity, this guide offers field-proven insights and detailed experimental protocols to support researchers in leveraging the unique characteristics of this molecule.

Chemical Identity and Nomenclature

-

Chemical Name: this compound

-

IUPAC Name: 4-methyl-1,4-thiazinane 1,1-dioxide

-

CAS Number: 25343-91-3

-

Molecular Formula: C₅H₁₁NO₂S

-

Molecular Weight: 149.21 g/mol

-

Chemical Structure:

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| Solubility | Expected to be soluble in polar organic solvents | |

| pKa (predicted) | Not readily available |

Spectroscopic Data:

While experimental spectra for this compound are not widely published, predicted spectral data and comparison with analogous structures provide valuable insights.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the methylene protons of the thiomorpholine ring. The chemical shifts would be influenced by the electron-withdrawing sulfone group and the nitrogen atom.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display distinct signals for the methyl carbon and the four methylene carbons in the ring, with the carbons adjacent to the sulfone group and nitrogen atom appearing at characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfone group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. C-N and C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) at m/z 149, along with fragmentation patterns characteristic of the thiomorpholine dioxide ring structure.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from more readily available precursors. A common synthetic strategy involves the formation of the thiomorpholine ring followed by oxidation of the sulfur atom.

Conceptual Synthesis Workflow:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-Methylthiomorpholine

This procedure involves a double Michael addition of methylamine to divinyl sulfone.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve divinyl sulfone (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Cool the solution in an ice bath and slowly add an aqueous solution of methylamine (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-methylthiomorpholine.

Step 2: Oxidation to this compound

This step involves the oxidation of the sulfide to a sulfone.

-

Reaction Setup: Dissolve the synthesized 4-methylthiomorpholine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.

-

Addition of Oxidizing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide, in the same solvent. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The thiomorpholine 1,1-dioxide scaffold is a bioisostere of the morpholine ring, a common motif in many approved drugs. The sulfone group imparts unique properties such as increased polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor. The N-methyl group can influence the compound's basicity, lipophilicity, and pharmacokinetic profile.

Key Roles in Drug Design:

-

Scaffold for Novel Therapeutics: this compound can serve as a core scaffold for the synthesis of novel bioactive molecules. Its rigid ring structure provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological targets.

-

Modulation of Physicochemical Properties: The introduction of the this compound moiety into a drug candidate can be a strategic approach to optimize its solubility, permeability, and metabolic stability. The sulfone group enhances polarity, which can improve aqueous solubility, while the overall structure can be fine-tuned to achieve the desired lipophilicity for cell membrane permeability.

-

Bioisosteric Replacement: In drug design, it can be used as a bioisosteric replacement for other cyclic amines or sulfonamides to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Potential Therapeutic Areas:

While specific applications of this compound are still emerging, related thiomorpholine 1,1-dioxide derivatives have shown promise in various therapeutic areas, suggesting potential for this compound in:

-

Oncology: As a scaffold for kinase inhibitors or other anti-cancer agents.

-

Neuroscience: In the development of drugs targeting central nervous system (CNS) disorders, where modulation of blood-brain barrier penetration is critical.

-

Infectious Diseases: As a building block for novel antibacterial or antiviral agents.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery and medicinal chemistry. Its unique structural and physicochemical properties make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, aiming to facilitate further research and development involving this promising molecule.

References

The Solubility Profile of 4-Methylthiomorpholine 1,1-dioxide: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methylthiomorpholine 1,1-dioxide, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. In the absence of extensive published quantitative data, this document establishes a predictive solubility framework based on first principles of physical organic chemistry, analysis of its constituent functional groups, and comparison with analogous structures. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of both kinetic and thermodynamic solubility, empowering researchers to generate robust, application-specific data. This guide is intended for scientists and professionals in drug development seeking to understand and manipulate the solubility of this compound for optimized formulation and biological performance.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a saturated heterocyclic compound featuring a sulfone group and a tertiary amine integrated into a six-membered ring. The sulfone moiety is a key structural feature in numerous approved pharmaceuticals, valued for its chemical stability, ability to act as a hydrogen bond acceptor, and its capacity to impart desirable pharmacokinetic properties. The morpholine core is also a privileged scaffold in medicinal chemistry, often improving the aqueous solubility and metabolic stability of drug candidates. The N-methylation of the parent thiomorpholine 1,1-dioxide introduces a modification that can subtly modulate lipophilicity, metabolic stability, and receptor binding interactions.

Understanding the solubility of this compound in common organic solvents is paramount for its effective utilization in drug discovery workflows. Solubility impacts every stage of the process, from initial screening and synthesis to formulation and in vivo studies. Poor solubility can lead to challenges in purification, inaccurate biological assay results, and difficulties in developing suitable formulations for preclinical and clinical evaluation.

Theoretical Framework for Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[1][2] The key physicochemical properties that dictate these interactions are polarity, the capacity for hydrogen bonding, and molecular size.

Structural Analysis of this compound

To predict the solubility of this compound, we must first dissect its molecular structure:

-

Sulfone Group (-SO₂-): This is a highly polar, non-ionizable functional group. The two oxygen atoms are strong hydrogen bond acceptors. The presence of the sulfone group significantly increases the polarity of the molecule. Sulfones themselves, such as dimethyl sulfone, are often soluble in water and polar organic solvents.[3]

-

Tertiary Amine (-N(CH₃)-): The nitrogen atom in the tertiary amine has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. Tertiary amines are generally soluble in a range of organic solvents.[4][5] The methyl group adds a small degree of lipophilicity compared to the parent secondary amine.

-

Cyclic Aliphatic Core: The six-membered ring is a non-polar, hydrophobic component. However, its contribution to the overall properties of the molecule is tempered by the presence of the two highly polar functional groups.

Overall, the combination of a highly polar sulfone and a polar tertiary amine within a compact cyclic structure suggests that this compound is a polar molecule.

The Impact of N-Methylation

The methylation of the nitrogen atom in the parent thiomorpholine 1,1-dioxide has several consequences for its solubility. While N-methylation can sometimes lead to unexpected increases in aqueous solubility due to conformational changes that expose more polar surface area, the more typical effect for non-amide systems is a slight increase in lipophilicity and a potential decrease in solubility in highly polar, protic solvents due to the loss of a hydrogen bond donor site.[6][7][8] For this compound, the parent secondary amine is a hydrogen bond donor, whereas the N-methylated tertiary amine is not. This change is expected to slightly reduce its affinity for highly structured hydrogen-bonding networks, such as those in water and simple alcohols.

Predicted Solubility Profile

Based on the structural analysis and established principles of solubility, a predicted solubility profile for this compound in common organic solvents can be formulated. It is important to note that this is a qualitative prediction.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | The high polarity of these solvents can effectively solvate the polar sulfone and tertiary amine groups. The parent compound, Thiomorpholine 1,1-dioxide, is slightly soluble in DMSO and Methanol.[9] |

| Polar Protic | Methanol, Ethanol | Moderate to Slightly Soluble | These solvents can act as hydrogen bond donors to the sulfone oxygens and the tertiary amine nitrogen. However, the lack of a hydrogen bond donor on the solute may limit solubility compared to the parent compound. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Sparingly Soluble | These solvents have moderate polarity and can engage in dipole-dipole interactions, but lack strong hydrogen bonding capabilities. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble to Insoluble | The lower polarity of ethers makes them less effective at solvating the highly polar sulfone group. |

| Esters | Ethyl Acetate | Slightly Soluble to Sparingly Soluble | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Insoluble | These non-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The significant mismatch in polarity between the solute and these non-polar solvents will result in very poor solubility. |

Experimental Determination of Solubility

Given the lack of definitive public data, experimental determination is crucial for obtaining accurate solubility values for this compound. The choice of method depends on the desired throughput and the stage of the drug discovery process.

Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[10] It is useful for early-stage screening to flag potential solubility issues.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10] This measurement is more time-consuming but provides a more accurate and relevant value for formulation development.

Experimental Workflow: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol provides a robust framework for this determination.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Remove the vial from the incubator and allow it to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) and dispense the clear filtrate into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtrate using the same organic solvent.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve using known concentrations of this compound in the same solvent.

-

Calculate the concentration of the saturated solution by comparing the analytical response of the filtrate to the standard curve, taking into account the dilution factors.

-

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, a thorough understanding of its chemical structure allows for a strong predictive assessment of its solubility profile. The presence of a highly polar sulfone group and a tertiary amine suggests that it will exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents, with limited solubility in non-polar media. The principles and experimental protocols outlined in this guide provide researchers with the necessary tools to both estimate its solubility for initial experimental design and to precisely measure it for more advanced applications in drug development. The generation of such empirical data will be invaluable for the scientific community as the utility of this and related scaffolds continues to be explored.

References

-

Chem-Impex. (n.d.). 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

Pardridge, W. M. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. SDDC. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

-

Spiess Chemicals. (n.d.). dimethyl sulfoxides (DMSO). Retrieved from [Link]

-

ResearchGate. (2012). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Retrieved from [Link]

-

PubMed. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile with Thiophenes - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]

-

The Curious Wavefunction. (2013). Review on N-methylation. Retrieved from [Link]

-

Quora. (n.d.). Are tertiary amines soluble in water?. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Britannica. (n.d.). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. guidechem.com [guidechem.com]

- 3. 79207-43-5 CAS MSDS (1-(4-SULFONO MORPHOLINE)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate | C8H15NO4S | CID 2763377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 8. Thiomorpholine,4-methyl-, 1,1-dioxide | CAS#:25343-91-3 | Chemsrc [chemsrc.com]

- 9. researchgate.net [researchgate.net]

- 10. 26494-76-8|4-Aminothiomorpholine 1,1-dioxide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Thiomorpholine 1,1-Dioxide Scaffold in Medicinal Chemistry

Abstract

The thiomorpholine 1,1-dioxide scaffold has solidified its position as a privileged structure in modern medicinal chemistry. Its unique combination of physicochemical properties, including enhanced polarity, metabolic stability, and its capacity to act as a versatile bioisostere, has propelled its use in a wide array of therapeutic areas.[1] This guide provides an in-depth exploration of the thiomorpholine 1,1-dioxide core, from its fundamental chemical characteristics and synthesis to its strategic application in drug design and development. We will delve into the causality behind its selection in medicinal chemistry programs, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the thiomorpholine 1,1-dioxide moiety, a six-membered ring containing a sulfur atom oxidized to a sulfone group, has emerged as a cornerstone for the development of novel therapeutic agents.[1] Unlike its unoxidized precursor, thiomorpholine, the 1,1-dioxide derivative boasts a unique electronic and conformational profile that medicinal chemists have adeptly exploited to overcome challenges in drug design, such as poor solubility, metabolic instability, and off-target toxicity.[1][2]

This guide will navigate the multifaceted nature of the thiomorpholine 1,1-dioxide scaffold, illustrating its journey from a chemical curiosity to a key building block in the pharmacopeia. We will explore its role in enhancing drug-like properties and its successful incorporation into a diverse range of biologically active molecules, including anticancer, antimicrobial, and enzyme-inhibitory agents.[1][3]

Physicochemical and Structural Landscape

The utility of the thiomorpholine 1,1-dioxide scaffold is intrinsically linked to its distinct physicochemical and structural features. The oxidation of the sulfur atom to a sulfone dramatically alters the properties of the heterocyclic ring, providing a powerful tool for medicinal chemists to fine-tune molecular characteristics.

Key Physicochemical Properties

The introduction of the sulfone group imparts a significant increase in polarity and hydrogen bond accepting capability, which can lead to improved aqueous solubility and more favorable interactions with biological targets.[1][2] This is a critical advantage in drug discovery, where poor solubility often hampers the development of promising lead compounds.

| Property | Thiomorpholine | Thiomorpholine 1,1-Dioxide |

| Molecular Weight | 103.18 g/mol | 135.18 g/mol [2] |

| LogP (calculated) | ~0.2 | ~ -1.1[4] |

| Hydrogen Bond Acceptors | 1 | 3 (2 from sulfone oxygens, 1 from nitrogen) |

| Polar Surface Area | 12.5 Ų | 54.6 Ų[4] |

| Melting Point | Not reported | 68 - 71 °C[2] |

| Boiling Point | Not reported | 155 °C/1 mmHg[2] |

Table 1: Comparison of Physicochemical Properties of Thiomorpholine and Thiomorpholine 1,1-Dioxide.

Conformational Analysis and Bioisosterism

The thiomorpholine 1,1-dioxide ring typically adopts a chair conformation, which influences the spatial arrangement of substituents and their interactions with protein binding pockets. The sulfone group is a key feature, acting as a rigid and polar anchor.

A significant application of the thiomorpholine 1,1-dioxide scaffold lies in its role as a bioisostere for other chemical groups, most notably the sulfonamide moiety.[5] This substitution can lead to improved pharmacokinetic profiles and reduced off-target effects while maintaining or enhancing biological activity.

Synthesis of the Thiomorpholine 1,1-Dioxide Core

The synthesis of thiomorpholine 1,1-dioxide and its derivatives is well-established, with several reliable methods available to medicinal chemists. The most common approach involves the oxidation of the parent thiomorpholine ring.

General Synthesis Workflow

The foundational step in accessing this scaffold is the oxidation of a thiomorpholine precursor. This transformation can be achieved using a variety of oxidizing agents, with the choice often depending on the desired scale and the presence of other functional groups in the molecule.

Caption: General synthesis of thiomorpholine 1,1-dioxide derivatives.

Experimental Protocol: Oxidation of Thiomorpholine

Objective: To synthesize thiomorpholine 1,1-dioxide from thiomorpholine.

Materials:

-

Thiomorpholine

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol

-

Sodium tungstate dihydrate (catalyst)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine in methanol.

-

Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate to the solution.

-

Cooling: Place the flask in an ice bath to maintain a low temperature.

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide to the stirred solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench any remaining peroxide by the careful addition of a reducing agent (e.g., sodium sulfite solution).

-

Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude thiomorpholine 1,1-dioxide can be purified by recrystallization or column chromatography to afford the final product as a white to off-white solid.[6]

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared to the literature value.[2]

Applications in Medicinal Chemistry

The versatility of the thiomorpholine 1,1-dioxide scaffold is evident in its widespread application across various therapeutic areas.[3] Its ability to impart favorable physicochemical properties makes it an attractive component in the design of drugs targeting a multitude of biological pathways.

Anticancer Agents

The scaffold has been incorporated into molecules designed as inhibitors of key signaling pathways implicated in cancer, such as the mTOR pathway.[7] The polarity and hydrogen bonding capacity of the sulfone group can facilitate strong interactions with the ATP-binding pocket of kinases.

Antimicrobial Agents

Derivatives of thiomorpholine 1,1-dioxide have demonstrated significant antibacterial properties.[8] For instance, the scaffold has been used as a replacement for the morpholine ring in oxazolidinone antibiotics, leading to compounds with potent activity against various Gram-positive and Gram-negative bacteria.[1] The mechanism of action for some of these derivatives is believed to involve the inhibition of bacterial protein synthesis.[1]

Enzyme Inhibitors

The thiomorpholine 1,1-dioxide moiety is a valuable tool for designing enzyme inhibitors.[1] The sulfone group can act as a key pharmacophoric element, forming strong interactions with the active sites of enzymes and leading to their inhibition.[8]

Caption: Therapeutic applications stemming from the scaffold's properties.

Pharmacokinetics and Drug Metabolism

A key driver for the use of the thiomorpholine 1,1-dioxide scaffold is its impact on the pharmacokinetic profile of a drug candidate. The high polarity of the sulfone group generally leads to increased water solubility, which can improve oral bioavailability.[8] Furthermore, the scaffold is often more resistant to metabolic degradation compared to the parent thiomorpholine or other less stable heterocyclic systems.[1] This enhanced metabolic stability can lead to a longer half-life and improved drug exposure.

Future Perspectives and Conclusion

The thiomorpholine 1,1-dioxide scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[1] Its unique combination of properties makes it an attractive building block for the development of new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.[2] Future research is likely to focus on the development of novel synthetic methodologies to access more complex and diverse derivatives of this scaffold. Furthermore, a deeper understanding of its conformational preferences and interactions with biological targets will undoubtedly lead to the design of even more potent and selective drug candidates.

References

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available from: [Link]

-

Home Sunshine Pharma. Thiomorpholine-1,1-Dioxide CAS 39093-93-1 Manufacturers, Suppliers, Factory. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12324096, Thiomorpholine 1,1-dioxide hydrochloride. Available from: [Link]

- Shaabani, S. (2025).

- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.

-

Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472. Available from: [Link]

-

Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 249, 115038. Available from: [Link]

-

Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available from: [Link]

- Bull, J. A. (2025). Potential bioisosteres for sulfones and sulfonamides, examples of...

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

-

MDPI. Pharmacokinetics and Drug Interactions. Available from: [Link]

-

Drug Hunter. (2019). A Non-Nitrogen Containing Morpholine Isostere. Available from: [Link]

-

Mero, A., et al. (2021). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Polymers, 13(16), 2736. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]

A Comprehensive Spectroscopic Guide to 4-Methylthiomorpholine 1,1-dioxide

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Methylthiomorpholine 1,1-dioxide (CAS No: 25343-91-3), a heterocyclic compound of interest in synthetic and medicinal chemistry. The structural elucidation of this molecule is paramount for its application, and this document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive analytical profile.

Molecular Structure and Overview

This compound is a saturated six-membered heterocyclic compound containing nitrogen and sulfur atoms. The sulfur atom is oxidized to a sulfone group, which significantly influences the molecule's chemical properties and spectroscopic signature. Its molecular formula is C₅H₁₁NO₂S, with a molecular weight of approximately 149.21 g/mol .[1] The unambiguous confirmation of this structure relies on the synergistic interpretation of multiple spectroscopic techniques.

Caption: 2D Structure of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The analysis of this compound reveals characteristic absorption bands that confirm the presence of the sulfone and saturated aliphatic amine moieties.

Experimental Data

The gas-phase IR spectrum for this compound has been compiled by the NIST Mass Spectrometry Data Center.[1] Key vibrational frequencies are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2800 | Strong | C-H (Aliphatic) Stretching |

| ~1460 | Medium | CH₂ Scissoring (Bending) |

| ~1325 & ~1130 | Very Strong | S=O Asymmetric & Symmetric Stretching (Sulfone) |

| ~1160 | Strong | C-N Stretching |

Interpretation and Causality

The IR spectrum is dominated by absorptions corresponding to the sulfone group and the aliphatic C-H bonds.

-

C-H Stretching: The strong absorptions in the 2800-2950 cm⁻¹ region are characteristic of sp³ C-H bond stretching from the methyl and methylene groups in the molecule.[2]

-

Sulfone (S=O) Stretching: The most diagnostic peaks in the spectrum are the two very strong bands at approximately 1325 cm⁻¹ and 1130 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group, respectively. The high intensity and specific location of these peaks provide unequivocal evidence for the dioxide functional group.

-

C-N Stretching: A strong band around 1160 cm⁻¹ is attributed to the C-N stretching vibration of the tertiary amine.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions from various bending and stretching vibrations, which serve as a unique "fingerprint" for the molecule.[2]

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of ATR-FTIR is based on its simplicity and minimal sample preparation, making it a standard for rapid analysis of solids and liquids.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step, as it subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the final sample spectrum.

-